5-Methoxy-2-(methylsulfonyl)benzonitrile
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Overview
Description
5-Methoxy-2-(methylsulfonyl)benzonitrile: is an organic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3) attached to a benzonitrile core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(methylsulfonyl)benzonitrile typically involves the reaction of 5-methoxybenzonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-2-(methylsulfonyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of nitrile and sulfonyl groups on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features are explored for designing drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(methylsulfonyl)benzonitrile involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the methylsulfonyl group can engage in electrostatic interactions. These interactions influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological effects .
Comparison with Similar Compounds
5-Methoxybenzonitrile: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2-(Methylsulfonyl)benzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.
5-Methoxy-2-(methylthio)benzonitrile: Contains a methylthio group instead of a methylsulfonyl group, altering its oxidation and reduction behavior.
Uniqueness: 5-Methoxy-2-(methylsulfonyl)benzonitrile is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility in various research and industrial applications .
Properties
IUPAC Name |
5-methoxy-2-methylsulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-13-8-3-4-9(14(2,11)12)7(5-8)6-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFZZKCKFBRBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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